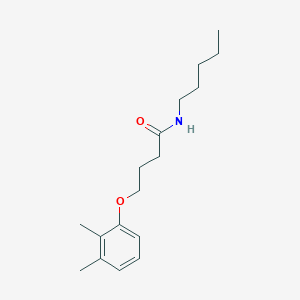
N-cyclopropyl-N'-(2-hydroxy-4-methylphenyl)thiourea
Descripción general
Descripción
N-cyclopropyl-N'-(2-hydroxy-4-methylphenyl)thiourea is part of a class of compounds that involve thiourea functionalities. Thioureas are known for their versatile applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of amine compounds with isothiocyanates. Specifically, for compounds similar to N-cyclopropyl-N'-(2-hydroxy-4-methylphenyl)thiourea, cycloaddition reactions with donor-acceptor cyclopropanes can be an efficient route. This method can yield various 2-amino-dihydrothiophene derivatives with high efficiency and can be optimized for enantioselective synthesis (Xie et al., 2019).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of a thiocarbonyl group (-C=S) adjacent to an amine group. This structural feature is crucial for the compound's reactivity and interaction capabilities. For example, structural characterization of copper(II) complexes containing thiourea derivatives has demonstrated the importance of the thiourea moiety in forming stable complexes with metal ions, highlighting the compound's potential in coordination chemistry (Tadjarodi et al., 2007).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, including cycloadditions, oxidation, and cyclization. The reactivity is often attributed to the nucleophilic character of the sulfur atom in the thiourea group, enabling it to participate in a wide range of chemical transformations. For instance, thioureas can undergo oxidative cyclization reactions to form benzothiazole derivatives, a process that showcases their reactivity and potential for synthesizing heterocyclic compounds (Iwakura et al., 1970).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting points, and crystal structure, are significantly influenced by their molecular structure. For example, the crystalline structure and hydrogen bonding patterns of solid thiourea derivatives have been extensively studied, revealing the impact of substituents on the compounds' physical characteristics (Wawer et al., 2000).
Chemical Properties Analysis
The chemical properties of N-cyclopropyl-N'-(2-hydroxy-4-methylphenyl)thiourea and related compounds are characterized by their nucleophilicity, ability to form hydrogen bonds, and reactivity towards electrophiles. These properties are central to their applications in synthesis and catalysis. For instance, the hydrogen bonding and nucleophilic characteristics of thioureas make them excellent ligands and catalysts in various organic reactions, including enantioselective transformations (Joly & Jacobsen, 2004).
Aplicaciones Científicas De Investigación
Metabolism and Detection Techniques
- 2-Methiopropamine, a thiophene analogue of methamphetamine, is researched for its metabolism in rat and human urine, revealing insights into the metabolic pathways of thiourea derivatives like N-cyclopropyl-N'-(2-hydroxy-4-methylphenyl)thiourea. This study is crucial for understanding how such compounds are processed in biological systems and for developing drug screening protocols (Welter et al., 2013).
Cytotoxicity and Anticancer Potential
- Research on 1-benzoyl-3-methyl thiourea derivatives, similar in structure to N-cyclopropyl-N'-(2-hydroxy-4-methylphenyl)thiourea, has been conducted to evaluate their cytotoxicity against cancer cell lines. Such studies are pivotal for the development of new anticancer agents (Ruswanto et al., 2015).
Chemical Reactivity and Synthesis
- Thioureas are studied for their reactivity in chemical synthesis. For example, research into the Yb(OTf)3-catalyzed cycloaddition of donor-acceptor cyclopropanes with thiourea reveals efficient routes to synthesize diverse amino-dihydrothiophenes, demonstrating the versatility of thioureas in organic synthesis (Xie et al., 2019).
Biological Activity and Therapeutic Potential
- Studies on various thiourea derivatives, including N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, have been conducted to evaluate their biological activities such as herbicidal and fungicidal properties. This research is essential for developing new agrochemicals and understanding the broader applications of thiourea compounds (Tian et al., 2009).
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2-hydroxy-4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-7-2-5-9(10(14)6-7)13-11(15)12-8-3-4-8/h2,5-6,8,14H,3-4H2,1H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNPMJVBCDISKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-hydroxy-4-methylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4579677.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B4579682.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4579688.png)
![N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4579694.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4579696.png)
![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4579697.png)
![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)


![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)
![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)